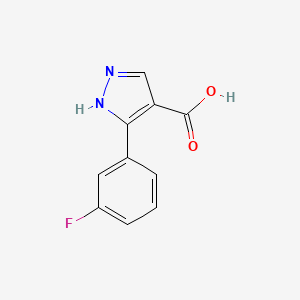

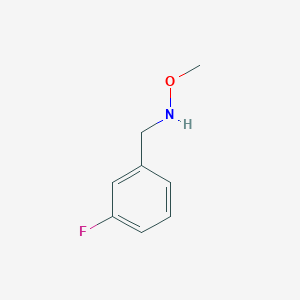

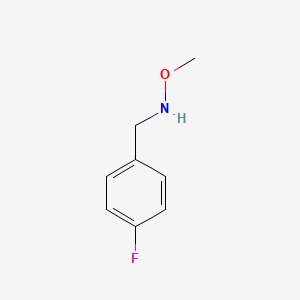

3-(3-氟苯基)-1H-吡唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

- Synonyms : 3-Fluorohydrocinnamic acid, 3-Fluorobenzenepropanoic acid, 3-Fluoro-benzenepropanoic acid, and more .

Synthesis Analysis

The synthesis of this compound can involve various methods. One approach is the Knowenagel-Doebner reaction of malonic acid or malonic ester with the corresponding aldehyde. Additionally, it can be formed as a side product during the kinetic resolution of β-phenylalanine derivatives via selective conversion to the corresponding acrylic acid .

Chemical Reactions Analysis

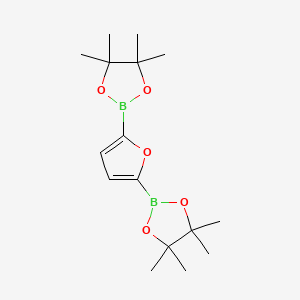

While specific reactions involving this compound may vary, it can participate in various transformations typical of boronic acids. These include Suzuki–Miyaura couplings, oxidations, aminations, halogenations, and C–C bond formations. Protodeboronation of alkyl boronic esters using a radical approach has been explored, but further investigation is needed for unactivated alkyl boronic esters .

Physical And Chemical Properties Analysis

科学研究应用

合成化学应用

吡唑衍生物的合成和表征已被广泛研究,因为它们在创造新材料和药物化合物方面具有潜在应用。例如,Loh 等人 (2013) 探索了 N-取代吡唑啉的合成及其晶体结构,突出了这些化合物在材料科学和药物设计中的潜力,因为它们具有独特的分子几何形状和电子性质 (Loh et al., 2013)。类似地,Yıldırım 和 Kandemirli 对吡唑衍生物与氨基苯酚和氨基吡啶的功能化反应的研究表明,这些化合物在合成具有各种化学工业潜在应用的目标分子结构方面具有多功能性 (Yıldırım & Kandemirli, 2006)。

材料科学应用

吡唑衍生物在材料科学中也显示出前景,特别是在开发新型荧光染料和光学材料方面。Chandrakantha 等人合成了新型 N-取代-5-苯基-1H-吡唑-4-乙基羧酸酯,并研究了它们作为非线性光学 (NLO) 材料的潜力,由于其显着的非线性,突出了它们适用于光学限制应用 (Chandrakantha et al., 2013)。

安全和危害

作用机制

Target of Action

Compounds with similar structures, such as phenylboronic acid, have been shown to form reversible chemical bonds with 1,3-diols . This suggests that the compound may interact with biological targets containing 1,3-diol groups.

Mode of Action

It is plausible that the compound interacts with its targets through the formation of reversible chemical bonds . This interaction could lead to changes in the target’s function, potentially influencing various biological processes.

Biochemical Pathways

The compound’s potential to form reversible bonds with 1,3-diols suggests that it may influence pathways involving these groups

Pharmacokinetics

The compound’s potential to form reversible bonds with 1,3-diols could influence its bioavailability, as these bonds may facilitate its absorption and distribution within the body.

Result of Action

Its potential to form reversible bonds with 1,3-diols suggests that it may influence the function of proteins or other molecules containing these groups, potentially leading to various cellular effects.

属性

IUPAC Name |

5-(3-fluorophenyl)-1H-pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-7-3-1-2-6(4-7)9-8(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVSMYJDZQWISE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C=NN2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70479729 |

Source

|

| Record name | 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

879996-69-7 |

Source

|

| Record name | 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879996-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

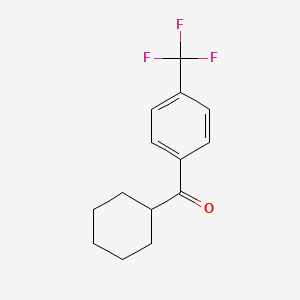

![2-[4-(Trifluoromethoxy)phenyl]oxirane](/img/structure/B1314871.png)

![2-(5'-Hexyl-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1314906.png)